molecular formula C9H11F2N5 B11736962 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11736962
M. Wt: 227.21 g/mol
InChI Key: IQFDWQKELDPEAY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound "N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine" features a bifunctional pyrazole scaffold. The first pyrazole ring (1H-pyrazol-5-yl) is substituted with a difluoromethyl group at the N1 position, while the second pyrazole (1H-pyrazol-4-amine) is N-methylated and linked via a methylene bridge. This structural arrangement confers unique electronic and steric properties, including enhanced metabolic stability due to the electron-withdrawing difluoromethyl group and improved solubility from the methyl substituent .

Such methods are common in agrochemical and pharmaceutical research, where pyrazole derivatives are valued for their bioactivity and tunable physicochemical properties .

Properties

Molecular Formula

C9H11F2N5

Molecular Weight

227.21 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C9H11F2N5/c1-15-6-7(4-14-15)12-5-8-2-3-13-16(8)9(10)11/h2-4,6,9,12H,5H2,1H3

InChI Key

IQFDWQKELDPEAY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=NN2C(F)F

Origin of Product

United States

Preparation Methods

Claisen Condensation for Difluoroacetoacetate Intermediate

The synthesis begins with the formation of alkyl difluoroacetoacetate, a critical intermediate. Ethyl 2,2-difluoroacetate undergoes Claisen condensation with sodium ethoxide at 60–65°C, producing the sodium enolate of ethyl 2,2-difluoroacetoacetate . This exothermic reaction achieves >98% conversion within 2 hours, as confirmed by gas chromatography . The enolate’s stability in non-polar solvents facilitates subsequent steps.

Reaction Conditions for Claisen Condensation

ParameterValue
Temperature60–65°C
CatalystSodium ethoxide
SolventAnhydrous ethanol
Conversion Rate>98% (2 hours)

The use of sodium ethoxide ensures complete deprotonation of ethyl difluoroacetate, while anhydrous conditions prevent hydrolysis . This step’s efficiency directly impacts downstream yields, necessitating strict moisture control.

Acidification with In Situ Carbonic Acid

The sodium enolate is acidified using carbonic acid generated by introducing CO₂ gas into the reaction mixture . At 15°C and 1 kg/cm² pressure, CO₂ reacts with water to form carbonic acid, lowering the pH to 5–7 . This mild acidification avoids side reactions associated with strong acids, preserving the difluoroacetoacetate’s integrity.

Acidification Parameters

ParameterValue
Temperature<15°C
Pressure1 kg/cm²
pH Target5–7
Duration1–2 hours

Filtration removes precipitated sodium bicarbonate, yielding purified alkyl difluoroacetoacetate . This method’s scalability is demonstrated in industrial continuous-flow reactors, which maintain consistent pH and temperature .

Orthoformate Coupling for Alkoxymethylene Formation

The difluoroacetoacetate intermediate reacts with triethyl orthoformate in acetic anhydride to form ethyl 2-(ethoxymethylene)-2,2-difluoro-3-oxobutyrate . This step introduces the alkoxymethylene group, crucial for pyrazole ring formation.

Coupling Reaction Conditions

ParameterValue
ReagentTriethyl orthoformate
SolventAcetic anhydride
TemperatureReflux (140°C)
Yield89–92%

Excess orthoformate ensures complete conversion, while acetic anhydride acts as both solvent and dehydrating agent . The product’s purity is verified via NMR, showing characteristic peaks for the ethoxymethylene moiety .

Pyrazole Ring-Closure with Methylhydrazine

The alkoxymethylene intermediate undergoes cyclization with methylhydrazine in a biphasic system (toluene/water) using potassium carbonate as a base . This two-phase system enhances regioselectivity, favoring the 1,3-dipolar addition pathway to form the pyrazole ring.

Ring-Closure Parameters

ParameterValue
BasePotassium carbonate
Solvent SystemToluene/water
Temperature80–85°C
Regioselectivity>95%

Weak bases like potassium carbonate suppress the formation of regioisomeric byproducts, which are common with stronger bases . The target pyrazole derivative precipitates upon cooling, simplifying isolation .

The final step involves N-methylation of the pyrazole nitrogen and introduction of the amine side chain. Using methyl iodide in DMF at 50°C, the pyrazole’s nitrogen is selectively methylated. Subsequent reductive amination with formaldehyde and sodium cyanoborohydride introduces the aminomethyl group.

N-Methylation Conditions

ParameterValue
Methylating AgentMethyl iodide
SolventDMF
Temperature50°C
Yield78–82%

Reductive amination proceeds at pH 7–8, with sodium cyanoborohydride selectively reducing the imine intermediate. LC-MS analysis confirms the product’s molecular ion peak at m/z 291.73, matching the theoretical mass .

Industrial-Scale Production and Optimization

Industrial protocols emphasize cost-effectiveness and environmental sustainability. Continuous-flow reactors replace batch processes for Claisen condensation and acidification, reducing reaction times by 40% . Catalytic difluoromethylation using palladium nanoparticles (PdNPs) achieves 90% yield with 0.5 mol% catalyst loading .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Batch Process7895Moderate
Continuous-Flow8598High
Catalytic (PdNPs)9099Industrial

Waste minimization strategies include recycling toluene from the biphasic system and converting sodium bicarbonate byproducts into CO₂ for reuse . These innovations align with green chemistry principles, reducing the process’s carbon footprint.

Mechanistic Insights and Byproduct Analysis

The ring-closure mechanism proceeds via nucleophilic attack of methylhydrazine’s terminal nitrogen on the electrophilic β-carbon of the alkoxymethylene group . DFT calculations reveal a transition state energy of 25.3 kcal/mol, consistent with the observed 80°C reaction temperature .

Common byproducts include:

  • Regioisomer VIII : Formed via alternative cyclization pathways (3–5% yield) .

  • Hydrolysis Products : Result from residual water during acidification (<2%) .

HPLC purification with a C18 column (acetonitrile/water gradient) reduces byproduct levels to <0.5% .

ConditionDegradation Rate (%/month)
25°C, dry<0.1
40°C, 75% RH1.2
pH 3 buffer15.6

Storage in amber glass under nitrogen atmosphere is recommended for long-term stability .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in solvents like DMF or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a valuable candidate for further research:

1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine, show promising anticancer properties. In vitro assays demonstrated significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 75% in some cases. This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation .

2. Antimicrobial Properties
Research has highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds with similar structures have shown effectiveness against pathogenic fungi like Cytospora sp. and Fusarium solani. The mechanism of action is believed to involve disruption of fungal cell wall synthesis or interference with metabolic pathways .

3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This activity suggests potential applications in treating inflammatory diseases .

4. Antioxidant Activity
Pyrazole derivatives, including this compound, exhibit antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress-related conditions and could lead to therapeutic applications in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study published in the ACS Omega journal explored the synthesis of various pyrazole derivatives and their anticancer effects. The compound this compound was included in the screening, showing significant inhibition against multiple cancer cell lines with mechanisms involving apoptosis induction .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, several pyrazole derivatives were tested against a panel of bacterial strains and fungi. The results indicated that compounds similar to this compound exhibited strong inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting a broad-spectrum antimicrobial potential .

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, the compound inhibits the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl -1H-pyrazol-4-amine Ethyl group replaces methyl on pyrazole-4-amine C₁₁H₁₄F₂N₆ 280.26 Increased lipophilicity; agrochemical leads
1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Additional 5-fluoro and 1,3-dimethyl groups C₁₀H₁₃F₃N₅ 295.69 Enhanced halogen bonding; antimicrobial activity
1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine Propyl chain on pyrazole-5-yl C₁₁H₁₆F₂N₅ 291.73 Extended alkyl chain improves membrane permeability
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride Aromatic substitution (2-methylphenyl); HCl salt C₁₁H₁₂ClF₂N₃ 271.68 Salt form enhances solubility; kinase inhibition

Key Comparative Insights

Substituent Effects on Bioactivity

  • The ethyl variant (C₁₁H₁₄F₂N₆) exhibits higher lipophilicity (logP ~2.8) compared to the methyl analogue (logP ~2.2), making it more suitable for lipid-rich environments in agrochemical formulations .
  • Halogenated derivatives (e.g., 5-fluoro substituent in ) demonstrate stronger intermolecular interactions (e.g., halogen bonding), which can enhance target binding in antimicrobial applications.

Impact of Fluorination The difluoromethyl group in the parent compound reduces metabolic oxidation compared to non-fluorinated analogues, as evidenced by in vitro microsomal stability assays (t₁/₂ > 120 min vs. < 30 min for non-fluorinated counterparts) .

Solubility and Salt Formation The hydrochloride salt of 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine achieves aqueous solubility >10 mg/mL, a critical factor for intravenous drug formulations .

Synthetic Flexibility

  • Modular synthesis routes (e.g., coupling chlorinated pyrazoles with amines) allow rapid diversification. For example, the propyl-substituted analogue () was synthesized in 72% yield via a one-step alkylation, underscoring the scaffold’s adaptability.

Biological Activity

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine is a compound of considerable interest in medicinal chemistry, particularly due to its unique structural features and potential therapeutic applications. This article provides an in-depth review of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a pyrazole ring, which is further linked to another pyrazole ring via a methyl bridge. The structural formula can be represented as follows:

C8H8F2N4\text{C}_8\text{H}_8\text{F}_2\text{N}_4

This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable subject for research in various fields such as medicinal chemistry and agrochemicals.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes. Notably, it has been identified as an inhibitor of succinate dehydrogenase , an enzyme critical for the mitochondrial respiratory chain. This inhibition disrupts energy production in fungal cells, leading to cell death and indicating potential antifungal properties.

Antifungal Activity

Research indicates that this compound has significant antifungal activity. The mechanism involves the disruption of metabolic processes in fungi by inhibiting key enzymes involved in respiration. In vitro studies have shown that it effectively reduces the viability of various fungal strains, demonstrating its potential utility in treating fungal infections.

Anticancer Potential

In addition to antifungal properties, this compound has shown promising results in anticancer assays. It has been tested against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. For instance, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, suggesting selective toxicity towards cancerous cells while sparing normal fibroblasts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureAntifungal ActivityAnticancer Activity
This compoundStructureYesModerate
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acidStructureNoLow
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acidStructureYesLow

This table illustrates that while some analogs possess antifungal activity, their anticancer efficacy is generally lower compared to this compound.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antifungal Efficacy : A study conducted on various fungal strains demonstrated that this compound inhibited growth effectively at concentrations as low as 10 µM.
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that this compound could significantly inhibit cell proliferation, suggesting potential for further development as an anticancer agent.
  • Toxicity Assessments : Toxicity studies indicated that at therapeutic concentrations, the compound showed minimal toxicity towards normal human fibroblasts, emphasizing its selective action against cancerous cells.

Q & A

Q. Key Analytical Tools :

  • FTIR : Confirm C-F stretches (1050–1150 cm⁻¹) and NH₂ bends ().
  • NMR : Monitor methyl group singlet (~δ 3.2 ppm for N-CH₃) and pyrazole proton splitting ().

Q. Table 1: Representative Yields and Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationPOCl₃, 120°C, 4h75–85
Reductive AminationNaBH(OAc)₃, DMF, rt, 12h65–80

Advanced: How can X-ray crystallography and SHELXL refinement resolve ambiguities in molecular conformation?

Methodological Answer:
X-ray crystallography is critical for resolving stereochemical uncertainties:

Data Collection : Use a high-resolution diffractometer (e.g., Enraf–Nonius CAD-4) with Cu-Kα radiation (λ = 1.54178 Å) ().

Structure Solution : Employ direct methods (SHELXS) or charge-flipping algorithms (SHELXD) for phase determination ().

Refinement : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. reports R-factor convergence to <0.07 using SHELXL.

Key Parameters ():

  • Crystal System : Triclinic, space group P1
  • Unit Cell : a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å
  • Hydrogen Bonding : Analyze using Etter’s graph-set notation () to identify motifs like D(2) or R₂²(8).

Q. Software Tools :

  • WinGX/ORTEP : Visualize anisotropic displacement ellipsoids and generate publication-quality figures ().

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

¹H/¹³C NMR :

  • Pyrazole protons appear as doublets (δ 6.5–7.5 ppm, J = 2–3 Hz).
  • Difluoromethyl groups show characteristic ¹⁹F coupling (e.g., δ -120 to -130 ppm, ).

HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 215.0821 for C₁₀H₁₂F₂N₄, ).

IR Spectroscopy : Identify NH stretches (~3350 cm⁻¹) and C-F vibrations ().

Q. Table 2: Key Spectral Signatures

GroupNMR (δ, ppm)IR (cm⁻¹)
N-CH₃3.2 (s)
Pyrazole C-H6.5–7.5 (d, J=2–3)
NH₂5.1 (br)3350 (stretch)

Advanced: How do substituents (e.g., difluoromethyl) influence structure-activity relationships (SAR) in pyrazole-amine derivatives?

Methodological Answer:

Electron-Withdrawing Effects : Difluoromethyl groups enhance metabolic stability by reducing oxidative metabolism ().

Hydrogen Bonding : Fluorine atoms participate in C-F···H-N interactions, altering binding affinities ().

Bioactivity Screening : Compare IC₅₀ values of derivatives in enzymatic assays (e.g., antiviral activity in ).

Case Study ():

  • Compound A : N-Pyrazole with 4-fluorophenyl substituent (IC₅₀ = 35.5 μM).
  • Compound B : Difluoromethyl analog (IC₅₀ = 17.2 μM), showing 2-fold potency increase.

Q. Computational Modeling :

  • Use DFT (B3LYP/6-31G*) to calculate electrostatic potential surfaces and predict binding modes.

Basic: How are contradictions in biological activity data resolved across studies?

Methodological Answer:

Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 vs. HeLa) and incubation times ().

Control Experiments : Include DMSO controls to rule out solvent effects ( reports 10% DMSO reduces plaque formation by 55%).

Statistical Analysis : Apply ANOVA or Tukey’s test to evaluate significance (e.g., p < 0.05 for cytotoxicity data).

Example ( vs. 19):

  • Antimicrobial vs. Antiviral Activity : Pyrazole derivatives may show divergent activities due to target specificity.

Advanced: What computational methods predict the compound’s stability under varying pH conditions?

Methodological Answer:

pKa Prediction : Use MarvinSketch or ACD/Labs to estimate basicity of amine groups (predicted pKa ~8.5 for pyrazole-amine).

Hydrolysis Studies : Simulate degradation pathways via molecular dynamics (e.g., AMBER force field).

Solid-State Stability : Analyze crystal packing () to assess hygroscopicity risks.

Key Reference : Hydrogen-bonding networks in the crystal lattice () correlate with shelf-life stability.

Basic: How is purity assessed after synthesis?

Methodological Answer:

HPLC : Use C18 columns (MeCN/H₂O gradient) with UV detection (λ = 254 nm). Target >95% purity ().

Elemental Analysis : Match C/H/N percentages to theoretical values (e.g., C 76.80%, H 6.14%, N 17.06% for C₁₀H₁₂F₂N₄, ).

Advanced: What strategies optimize reaction yields in scale-up synthesis?

Methodological Answer:

Catalyst Screening : Test Pd/C or CuBr for coupling steps ( achieves 17.9% yield with CuBr).

Solvent Optimization : Replace DMF with MeCN for easier purification ().

Flow Chemistry : Improve heat transfer and reduce side reactions (not directly in evidence but inferred).

Q. Table 3: Yield Optimization

ParameterImprovementYield IncreaseReference
Catalyst (CuBr → Pd/C)17.9% → 25%+7.1%
Solvent (DMF → MeCN)65% → 75%+10%

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